1,5-Hexadiene-3,4-diol
Overview
Description
1,5-Hexadiene-3,4-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone. This compound is known for its unique structure, which includes two double bonds and two hydroxyl groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-3,4-diol can be synthesized through the pinacolic reduction of acrolein . This method involves the reduction of acrolein in the presence of a reducing agent, such as magnesium or aluminum, to form the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with hydroquinone to prevent polymerization during storage .
Chemical Reactions Analysis
Types of Reactions: 1,5-Hexadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 1,5-hexanediol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5-Hexadiene-3,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is utilized in the production of perfumes, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Hexadiene-3,4-diol involves its ability to participate in various chemical reactions due to the presence of both double bonds and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and industrial applications .
Comparison with Similar Compounds
1,5-Hexadiene: Lacks hydroxyl groups, making it less versatile in reactions involving hydroxyl functionalities.
1,4-Pentadien-3-ol: Contains a similar diene structure but with only one hydroxyl group.
2-Butene-1,4-diol: Has a shorter carbon chain and different positioning of hydroxyl groups.
Uniqueness: 1,5-Hexadiene-3,4-diol is unique due to its combination of two double bonds and two hydroxyl groups, which provides a wide range of reactivity and applications in various fields .
Properties
IUPAC Name |
hexa-1,5-diene-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWZSZYIQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871822 | |
Record name | Hexa-1,5-diene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-23-4 | |
Record name | 1,5-Hexadiene-3,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1069-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Divinyl glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234 | |
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Record name | Divinylglycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695 | |
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Record name | Hexa-1,5-diene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-1,5-diene-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIVINYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5-Hexadiene-3,4-diol's stereochemistry?
A1: this compound exists as three stereoisomers: (3R,4R), (3S,4S), and the meso form. These stereoisomers can exhibit different reactivity and applications. For instance, the (3R,4R)-1,5-Hexadiene-3,4-diol serves as a crucial starting material in synthesizing various natural products, including (+)-Aspicilin and (+)-Cladospolide C . Its specific stereochemistry allows for the controlled formation of desired stereocenters in these complex molecules.
Q2: How is this compound employed in synthesizing heterocyclic compounds?
A2: this compound acts as a valuable precursor for synthesizing dihydrofurans and dihydropyrans . This synthesis utilizes a ring-closing metathesis reaction, selectively forming the desired ring size due to the directing effect of the allylic hydroxyl groups present in the molecule.
Q3: Can this compound be used to synthesize complex polyols?
A3: Yes, this compound can be utilized in a double diastereoselective 1,3-dipolar cycloaddition reaction with nitrile oxides to produce syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols . These resulting isoxazolines can then be transformed into novel polyols through hydrogenolysis with Raney Nickel, highlighting the compound's versatility in organic synthesis.
Q4: How is this compound utilized in chiral resolution?
A4: this compound has proven effective in kinetic resolution processes . Studies have demonstrated its successful resolution using Candida antarctica component B lipase in both alcoholysis and aminolysis reactions. This enzymatic approach allows for the separation of its enantiomers, highlighting its potential in chiral synthesis and separation science.
Q5: What insights have computational chemistry studies provided about this compound?
A5: Ab initio molecular orbital calculations have been employed to investigate the conformational preferences of this compound . These studies revealed that electrostatic interactions, particularly lone pair electron repulsion between the oxygen atoms, significantly influence its conformational stability, favoring an anti arrangement of the 1,2-dioxygen function.
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